N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO3S/c1-8-2-4-10(5-3-8)20(18,19)16-9-6-11(14)13(17)12(15)7-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAQBYFIQWKQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a sulfonamide group attached to a dibrominated cyclohexadiene moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include bromination and condensation reactions. The process results in the formation of the desired sulfonamide derivative with high purity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer) using MTT assays. These studies suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways.
Table 1: Biological Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | A549 | 20 | Cell cycle arrest |
| N-(3,5-dibromo...) | SW480 | 18 | Inhibition of proliferation |
Antimicrobial Activity
In addition to anticancer properties, preliminary assessments have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity. The specific compound exhibited an IC50 value lower than that of standard chemotherapeutics in MCF-7 cells.
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial efficacy of several dibrominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed a promising zone of inhibition comparable to established antibiotics.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M phase.
- Antimicrobial Action : By disrupting membrane integrity and interfering with metabolic processes in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
